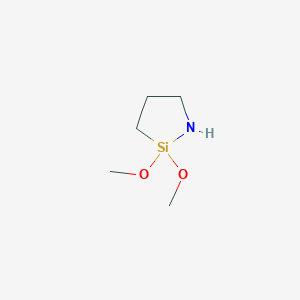

2,2-Dimethoxy-1,2-azasilolidine

Description

Structure

3D Structure

Properties

CAS No. |

157923-76-7 |

|---|---|

Molecular Formula |

C5H13NO2Si |

Molecular Weight |

147.25 g/mol |

IUPAC Name |

2,2-dimethoxyazasilolidine |

InChI |

InChI=1S/C5H13NO2Si/c1-7-9(8-2)5-3-4-6-9/h6H,3-5H2,1-2H3 |

InChI Key |

CWXRZDKYQFPONU-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]1(CCCN1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dimethoxy-1,2-azasilolidine

Introduction

2,2-Dimethoxy-1,2-azasilolidine is a five-membered heterocyclic compound containing a silicon-nitrogen bond within its saturated ring structure. The methoxy groups attached to the silicon atom suggest its potential as a versatile intermediate in organic synthesis, possibly as a protected amine or a precursor for more complex organosilicon compounds. The 1,2-azasilolidine scaffold is of interest in medicinal chemistry and materials science due to the unique properties conferred by the silicon atom. This guide outlines a proposed synthesis route and the analytical techniques that would be essential for its characterization.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from commercially available 3-aminopropan-1-ol. The initial step would be the protection of the amino group, followed by cyclization with a suitable dimethoxydichlorosilane.

A potential alternative one-pot synthesis could involve the direct reaction of 3-aminopropan-1-ol with dichlorodimethylsilane in the presence of a base, followed by methanolysis to replace the chloro groups with methoxy groups. However, a stepwise approach generally offers better control over the reaction and purification of intermediates.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (N-Boc-3-aminopropan-1-ol)

To a solution of 3-aminopropan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-3-aminopropan-1-ol.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

To a solution of N-Boc-3-aminopropan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, after which dichlorodimethoxysilane (1.2 eq) is added. The reaction is allowed to slowly warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Step 3: Synthesis of this compound

The purified tert-butyl this compound-1-carboxylate (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA, 5.0 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic and spectrometric techniques to confirm its identity, structure, and purity.

An In-depth Technical Guide on the Stability of 2,2-Dimethoxy-1,2-azasilolidine under Acidic and Basic Conditions

Introduction

2,2-Dimethoxy-1,2-azasilolidine is an organosilicon compound featuring a five-membered heterocyclic ring containing a silicon-nitrogen bond, with two methoxy groups attached to the silicon atom. The stability of this molecule is primarily dictated by the reactivity of the silicon-oxygen (Si-O) and silicon-nitrogen (Si-N) bonds, both of which are susceptible to hydrolysis. This document outlines the theoretical stability of this compound under acidic and basic aqueous conditions, providing insights into its degradation pathways, kinetics, and the experimental methods used to assess its stability. The information presented is crucial for researchers and professionals in drug development and materials science where the controlled release or environmental persistence of such compounds is of interest.

Predicted Stability Profile

The core of this compound's reactivity lies in the susceptibility of the dimethoxy groups to hydrolysis, a common characteristic of alkoxysilanes. This process is catalyzed by both acids and bases.[1][2] The Si-N bond within the azasilolidine ring is also prone to cleavage, particularly under acidic conditions.[3]

Under neutral conditions (around pH 7) , the hydrolysis of alkoxysilanes is generally at its minimum.[1][4] Therefore, this compound is expected to exhibit its greatest stability at or near neutral pH.

Under acidic conditions , the hydrolysis of the Si-O-C bonds is initiated by the protonation of the oxygen atom of the methoxy group, making it a better leaving group (methanol).[1][4] This is a rapid process. The Si-N bond is also expected to be labile under acidic conditions, potentially leading to ring-opening.

Under basic conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.[4][5] This mechanism is also efficient and leads to the cleavage of the Si-O-C bonds. The Si-N bond may also be susceptible to cleavage under strong basic conditions.

Following the initial hydrolysis of one or both methoxy groups to form silanols (Si-OH), these intermediates are highly reactive and can undergo condensation reactions to form siloxane oligomers or polymers (Si-O-Si linkages).[2][6]

Quantitative Data on Analogous Alkoxysilanes

While specific kinetic data for this compound is unavailable, the following tables summarize hydrolysis rate constants and activation energies for similar alkoxysilanes under acidic conditions. This data provides a quantitative context for the expected reactivity.

Table 1: Hydrolysis Rate Constants (k_h) for Various Alkoxysilanes under Acidic Conditions

| Compound | pH | Temperature (°C) | Rate Constant (k_h) | Reference |

| Dimethyl diethoxy silane (DMDEOS) | 2-5 | 25 | 0 - 0.6 M⁻¹ min⁻¹ | [5] |

| Methyltriethoxy silane (MTES) | 2-4 | 25 | 0 - 0.23 M⁻¹ min⁻¹ | [5] |

| Tetraethoxy silane (TEOS) | 2-4 | 25 | 0 - 0.18 M⁻¹ min⁻¹ | [5] |

| γ-Glycidoxypropyltrimethoxysilane | 5.4 | 26 | 0.026 min⁻¹ (pseudo-first order) | [7] |

Table 2: Activation Energies for Hydrolysis of Alkoxysilanes

| Compound | pH | Activation Energy (kJ mol⁻¹) | Reference |

| Methyltriethoxy silane (MTES) | 3.13 | 57.61 | [5] |

| Methyltriethoxy silane (MTES) | 3.83 | 97.84 | [5] |

| Tetraethoxy silane (TEOS) | 3.13 | 31.52 | [5] |

| γ-Glycidoxypropyltrimethoxysilane (epoxy ring opening) | 5.4 | 68.4 | [7] |

Experimental Protocols

The stability of organosilicon compounds like this compound is typically investigated using spectroscopic methods to monitor the disappearance of the parent compound and the appearance of degradation products over time.

Protocol 1: General Procedure for Stability Assessment by NMR Spectroscopy

-

Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12) using deuterated water (D₂O) to allow for NMR analysis.

-

Sample Preparation: Dissolve a known concentration of this compound in each buffered D₂O solution at a constant temperature (e.g., 25°C or 37°C).

-

NMR Analysis: Acquire ¹H NMR and ²⁹Si NMR spectra at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Data Processing: Integrate the signals corresponding to the methoxy protons of the parent compound and any new signals from degradation products (e.g., methanol, silanols).

-

Kinetic Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation and the half-life under each condition. The appearance of new signals in the ²⁹Si NMR spectrum can provide information about the formation of silanols and siloxane oligomers.[8][9]

Protocol 2: General Procedure for Stability Assessment by FTIR Spectroscopy

-

Sample Preparation: Prepare solutions of this compound in aqueous buffers of varying pH.

-

FTIR Measurement: Place the sample in a suitable IR cell (e.g., a transmission cell with CaF₂ windows).

-

Spectral Acquisition: Record FTIR spectra over a defined time course.

-

Data Analysis: Monitor the decrease in the intensity of characteristic vibrational bands of the parent compound (e.g., Si-O-C stretching) and the appearance of new bands corresponding to degradation products (e.g., O-H stretching of silanols and alcohols, Si-O-Si stretching of siloxanes).[10]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of this compound and a typical experimental workflow for its stability analysis.

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Base-catalyzed hydrolysis of this compound.

Caption: A typical experimental workflow for assessing chemical stability.

Conclusion

While direct experimental data for this compound is lacking, a robust understanding of its stability can be inferred from the well-documented chemistry of analogous organosilicon compounds. It is predicted to be most stable under neutral pH conditions and will likely undergo rapid hydrolysis of its dimethoxy groups under both acidic and basic conditions, followed by condensation of the resulting silanols. The Si-N bond within the heterocyclic ring is also a potential site of hydrolytic cleavage. For applications requiring the use of this compound in aqueous environments, careful control of pH is paramount to manage its degradation rate. Further experimental studies, following the protocols outlined herein, are necessary to definitively characterize the stability and degradation kinetics of this compound.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. gelest.com [gelest.com]

- 3. On the Potential of Silicon as a Building Block for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afinitica.com [afinitica.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Information Summary on 2,2-Dimethoxy-1,2-azasilolidine and its Derivatives

Disclaimer: The requested core compound, 2,2-Dimethoxy-1,2-azasilolidine, is not a readily available or well-documented substance in public chemical databases and literature. Consequently, a specific CAS number and IUPAC name for this parent compound could not be retrieved. This document provides a summary of the available information on its known N-substituted derivatives and the general chemical context of the 1,2-azasilolidine ring system.

Identification of this compound Derivatives

While information on the parent compound is scarce, several N-substituted derivatives have been identified. The nomenclature and identifiers for two such compounds are provided below.

| Derivative Name | IUPAC Name | CAS Number |

| 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine | 3-(2,2-dimethoxyazasilolidin-1-yl)propyl-trimethoxysilane[1] | 109084-60-8 |

| 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine | 2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine | 618914-51-5 |

Physicochemical Data

Quantitative data for 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine has been computed and is available in public databases.

| Property | Value |

| Molecular Formula | C11H27NO5Si2 |

| Molecular Weight | 309.51 g/mol [1] |

| Exact Mass | 309.14277603 Da[1] |

| Topological Polar Surface Area | 49.4 Ų[1] |

| Heavy Atom Count | 19[1] |

| Complexity | 253[1] |

Synthesis and Reactivity of the 1,2-Azasilolidine Ring System

General Synthetic Approach:

Specific experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a general approach to the synthesis of the 1,2-azasilolidine ring can be conceptualized. One plausible method involves the reaction of a suitable N-substituted-3-aminopropanol with a dimethoxydialkylsilane or a related silicon electrophile. The intramolecular condensation would then lead to the formation of the five-membered heterocyclic ring.

The following diagram illustrates a generalized, hypothetical synthetic pathway.

Caption: Generalized synthetic scheme for a 1,2-azasilolidine ring.

Reactivity:

The reactivity of the 1,2-azasilolidine ring is expected to be influenced by the presence of both nitrogen and silicon atoms within the heterocycle. The silicon atom, being bonded to two oxygen atoms, is electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases. The nitrogen atom, being a secondary or tertiary amine depending on substitution, retains its nucleophilic and basic character.

Potential Biological Significance

There is no specific information regarding the signaling pathways or biological activity of this compound or its derivatives. However, the broader classes of related compounds, namely nitrogen-containing heterocycles and organosilicon compounds, are of significant interest in medicinal chemistry and drug development.

-

Nitrogen-Containing Heterocycles: These structures are ubiquitous in pharmaceuticals and natural products, exhibiting a wide range of biological activities. They are key components in many drugs due to their ability to engage in various biological interactions.

-

Organosilicon Compounds: A class of related organosilicon compounds with a transannular nitrogen-silicon bond, known as silatranes , have been reported to exhibit diverse biological activities, including wound healing, antimicrobial, and antitumor properties[2][3]. The unique electronic and structural properties conferred by the silicon atom can influence a molecule's lipophilicity, metabolic stability, and bioavailability[4]. It is important to note that while these findings provide a context for the potential biological relevance of silicon-nitrogen containing heterocycles, they do not directly apply to this compound without specific experimental validation.

The relationship between the hypothetical parent compound and its identified derivatives is depicted below.

Caption: Relationship between the core structure and its derivatives.

Conclusion

The available scientific data on this compound is limited. The information that has been retrieved pertains to its N-substituted derivatives, for which basic identifiers and some computed physicochemical properties are available. A comprehensive understanding of the synthesis, reactivity, and biological profile of the core this compound structure requires further experimental investigation. Researchers interested in this chemical moiety may need to undertake de novo synthesis and characterization to explore its properties and potential applications.

References

- 1. 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine | C11H27NO5Si2 | CID 20187923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. [Silatranes as stimulators of the development of granulation tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Silyl Protecting Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is a cornerstone of successful organic synthesis. Among the myriad of protecting groups available to chemists, silyl ethers and N-silylamines have emerged as exceptionally versatile and widely utilized tools. Their tunable stability, ease of introduction and removal, and compatibility with a broad range of reaction conditions have made them indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of silyl protecting groups in contemporary organic synthesis.

Introduction to Silyl Protecting Groups

Silyl protecting groups are organosilicon compounds that can be readily attached to and removed from heteroatoms, most commonly oxygen (forming silyl ethers) and nitrogen (forming N-silylamines). The general structure involves a silicon atom bonded to the heteroatom and three alkyl or aryl substituents. The steric and electronic properties of these substituents dictate the stability and reactivity of the silyl group.

The primary function of a silyl protecting group is to mask a reactive functional group, such as an alcohol or an amine, to prevent it from undergoing unwanted reactions during a synthetic sequence. After the desired transformations are complete, the silyl group can be selectively removed to reveal the original functional group.

Synthesis of Silyl Ethers and N-Silylamines (Silylation)

The formation of silyl ethers and N-silylamines, known as silylation, is typically achieved by reacting an alcohol or amine with a silyl halide (e.g., chloride) or another silylating agent in the presence of a base. The choice of silylating agent and reaction conditions allows for the selective protection of different functional groups.

Common Silylating Agents and Their Properties

A variety of silylating agents are commercially available, each offering different levels of reactivity and steric hindrance. The selection of the appropriate silylating agent is crucial for achieving high yields and selectivity.

| Silyl Group | Common Reagent(s) | Key Characteristics |

| TMS (Trimethylsilyl) | TMS-Cl, Hexamethyldisilazane (HMDS), BSA, BSTFA | Low steric bulk, highly reactive, labile to acidic conditions and even chromatography on silica gel.[1] |

| TES (Triethylsilyl) | TES-Cl, TES-OTf | More sterically hindered and stable than TMS, often used for selective protection.[1] |

| TBS/TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl (TBS-Cl), TBDMS-OTf | Significantly more stable than TMS and TES due to steric bulk, widely used in multi-step synthesis.[1] |

| TIPS (Triisopropylsilyl) | TIPS-Cl, TIPS-OTf | Very bulky and robust, offering high stability towards a wide range of reaction conditions. |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl | Offers high stability, particularly towards acidic conditions, due to both steric bulk and electronic effects. |

BSA = N,O-Bis(trimethylsilyl)acetamide; BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide; OTf = Trifluoromethanesulfonate

General Experimental Protocol for Silylation of an Alcohol

Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBDMS-Cl in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Cleavage of Silyl Ethers and N-Silylamines (Desilylation)

The removal of silyl protecting groups, or desilylation, is typically accomplished using fluoride ion sources or under acidic or basic conditions. The choice of desilylation conditions depends on the stability of the silyl group and the presence of other sensitive functional groups in the molecule.

Common Desilylation Reagents

| Reagent | Conditions | Silyl Groups Cleaved |

| TBAF (Tetrabutylammonium fluoride) | THF, room temperature | Most silyl ethers |

| HF-Pyridine | THF or CH3CN, 0 °C to room temperature | Most silyl ethers |

| Et3N·3HF (Triethylamine trihydrofluoride) | CH3CN, room temperature | Most silyl ethers |

| Aqueous HCl or H2SO4 | Protic solvent (e.g., MeOH, EtOH) | TMS, TES, sometimes TBS |

| Acetic Acid | THF/H2O | TMS, TES |

| K2CO3 | MeOH, room temperature | TMS |

General Experimental Protocol for Desilylation using TBAF

Objective: To deprotect a TBDMS-protected alcohol.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Strategic Applications in Organic Synthesis

The differential stability of various silyl ethers allows for their strategic use in complex synthetic routes where selective protection and deprotection are required.

Orthogonal Protection Strategies

By choosing silyl groups with different stabilities, it is possible to selectively remove one silyl group in the presence of another. For example, a TMS ether can be cleaved under mildly acidic conditions while a TBDMS ether on the same molecule remains intact. This orthogonality is a powerful tool in the synthesis of polyfunctional molecules.

Caption: Workflow for an orthogonal protection strategy using TMS and TBDMS groups.

Silyl Enol Ethers in Carbon-Carbon Bond Formation

Silyl enol ethers are important intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. One of the most notable applications is the Mukaiyama aldol addition, where a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst to form a β-hydroxy carbonyl compound.

Caption: Simplified reaction pathway of the Mukaiyama aldol addition.

Conclusion

Silyl protecting groups are a powerful and versatile class of reagents in modern organic synthesis. Their predictable reactivity, tunable stability, and compatibility with a wide range of chemical transformations make them essential tools for the construction of complex molecular architectures. A thorough understanding of the principles of silylation, desilylation, and the relative stability of different silyl ethers is crucial for their effective implementation in synthetic strategies. As the demand for more efficient and selective synthetic methods continues to grow, the importance of silyl protecting groups in both academic research and industrial drug development is certain to endure.

References

An In-Depth Technical Guide to 2,2-Dimethoxy-1,2-azasilolidine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethoxy-1,2-azasilolidine, a heterocyclic organosilicon compound. While direct historical discovery data for the parent compound is scarce in publicly accessible literature, its structural motif is present in various functionalized derivatives developed as coupling agents. This document outlines a plausible synthetic pathway for this compound based on established methods for analogous N-substituted derivatives. Detailed experimental protocols, quantitative data, and key reaction mechanisms are presented to facilitate its synthesis and characterization in a research and development setting.

Introduction

This compound belongs to the class of cyclic azasilanes, which are five-membered heterocyclic compounds containing silicon and nitrogen atoms in the ring. The "1,2-azasilolidine" core structure signifies a saturated five-membered ring with a nitrogen atom at position 1 and a silicon atom at position 2. The "2,2-dimethoxy" prefix indicates the presence of two methoxy groups attached to the silicon atom. These compounds are of interest due to the reactivity of the Si-N bond and the potential for the silicon center to be further functionalized, making them versatile building blocks in organic synthesis and materials science.

While the specific discovery and detailed history of the parent N-unsubstituted this compound are not well-documented, the synthesis of N-substituted derivatives, such as N-n-butyl-aza-2,2-dimethoxysilacyclopentane, has been reported.[1] These derivatives have been primarily developed as coupling agents for nanotechnology and surface modification, where the cyclic azasilane ring can undergo a ring-opening reaction with surface hydroxyl groups.[2][3][4]

This guide will focus on a proposed synthetic route for the parent compound, leveraging the established chemistry of its N-alkylated analogs.

Proposed Synthesis of this compound

The most viable and high-yield method for the synthesis of the 1,2-azasilolidine ring system is through the intramolecular condensation of an aminoalkoxysilane. A plausible pathway to synthesize the N-unsubstituted this compound involves a two-step process starting from ethanolamine and a suitable dimethoxysilane precursor.

Overall Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)aminopropyldimethoxymethylsilane (Intermediate)

This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropyldimethoxymethylsilane by the amino group of ethanolamine.

-

Materials:

-

Ethanolamine (2 equivalents)

-

3-Chloropropyldimethoxymethylsilane (1 equivalent)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

To a solution of ethanolamine (2 eq.) in anhydrous toluene, add 3-chloropropyldimethoxymethylsilane (1 eq.) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the ethanolamine hydrochloride salt formed as a byproduct.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.

-

Purify the crude product by vacuum distillation.

-

Step 2: Intramolecular Cyclization to form this compound (Product)

This step is an adaptation of the facile method for forming cyclic azasilanes.

-

Materials:

-

N-(2-hydroxyethyl)aminopropyldimethoxymethylsilane (intermediate from Step 1)

-

Ammonium sulfate (catalytic amount, e.g., 0.1 mol%)

-

-

Procedure:

-

Combine the purified intermediate and a catalytic amount of ammonium sulfate in a round-bottom flask equipped for vacuum distillation.

-

Heat the mixture to 100-120°C under a gradually applied vacuum (e.g., starting at atmospheric pressure and reducing to ~10 mmHg).

-

The cyclization reaction will occur with the elimination of methanol and other volatile byproducts, which can be collected in a cold trap.

-

The desired product, this compound, is then distilled directly from the reaction mixture.

-

Collect the fraction at the appropriate boiling point under vacuum. For the analogous N-n-butyl derivative, the boiling point is reported as 63-71°C at 3 mmHg.

-

Quantitative Data

Table 1: Physical and Chemical Properties

| Property | Value (this compound - Estimated) | Value (N-n-butyl-aza-2,2-dimethoxysilacyclopentane - Reported) |

| Molecular Formula | C₅H₁₃NO₂Si | C₉H₂₁NO₂Si |

| Molecular Weight | 147.25 g/mol | 203.36 g/mol |

| Boiling Point | Estimated: ~50-60°C / 3 mmHg | 63-71°C / 3 mmHg |

| Density | Estimated: ~0.96 g/mL | 0.941 g/mL |

| Refractive Index (@ 20°C) | Estimated: ~1.435 | 1.438 |

Table 2: Estimated ¹H-NMR Spectroscopic Data (in C₆D₆)

The following are estimated chemical shifts for this compound based on the reported data for its N-n-butyl analog. The absence of the N-butyl group is expected to cause a slight upfield shift for the protons on the carbons adjacent to the nitrogen.

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-O-CH ₃ | 3.4-3.5 | s | 6H |

| N-CH ₂-CH₂-Si | 2.6-2.8 | t | 2H |

| N-CH₂-CH ₂-Si | 1.6-1.8 | m | 2H |

| Si-CH ₂-CH₂-N | 0.5-0.7 | t | 2H |

| N-H | 0.8-1.2 (broad) | s | 1H |

Reactivity and Applications

The primary reactivity of this compound is centered around the strained Si-N bond. This bond is susceptible to cleavage by protic reagents, most notably water and alcohols, as well as surface hydroxyl groups.

Ring-Opening Reaction

Caption: Ring-opening reaction of this compound with a hydroxylated surface.

This ring-opening reaction is a key feature that makes cyclic azasilanes effective coupling agents.[2][3][4] The reaction is thermodynamically driven by the formation of a more stable Si-O bond. This property allows for the functionalization of surfaces with amine groups under mild, anhydrous conditions, which is advantageous in the fabrication of nanomaterials and microelectronics.

Conclusion

While the dedicated discovery and history of this compound remain to be fully documented, its synthesis is highly feasible through established methodologies for related cyclic azasilanes. The proposed two-step synthesis provides a clear and efficient route for its preparation in a laboratory setting. The unique reactivity of the Si-N bond in the azasilolidine ring makes this compound and its derivatives valuable intermediates for applications in surface science and as building blocks for more complex organosilicon structures. Further research into the properties and reactivity of this parent compound could open new avenues in materials science and synthetic chemistry.

References

An In-depth Technical Guide on the Safety and Handling Precautions for 2,2-Dimethoxy-1,2-azasilolidine

Chemical Identification

| Property | Value |

| Chemical Name | 2,2-Dimethoxy-1,2-azasilolidine |

| Synonyms | N/A |

| Molecular Formula | C5H13NO2Si |

| Molecular Weight | 147.25 g/mol |

| CAS Number | Not Found |

Hazard Identification and Classification

Due to the absence of specific data, a definitive GHS classification for this compound cannot be provided. However, based on its functional groups (alkoxysilane and cyclic amine), the following potential hazards should be considered:

-

Acute Toxicity (Oral, Dermal, Inhalation): Data not available. Assumed to be harmful.

-

Skin Corrosion/Irritation: Alkoxysilanes and cyclic amines can be irritating to the skin.[1][2] Prolonged contact may cause dermatitis.

-

Serious Eye Damage/Irritation: Expected to be a serious eye irritant.[1] Alkoxysilanes can cause severe eye damage.

-

Respiratory Sensitization: Data not available.

-

Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

Potential for Methanol Formation: Alkoxysilanes can react with water, including moisture in the air, to produce methanol. Methanol is toxic and can cause adverse health effects if inhaled, ingested, or absorbed through the skin.[1]

First-Aid Measures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

| Property | Recommendation |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions. The substance is combustible. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Place in a suitable, closed container for disposal.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents and moisture.

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Handle with impervious gloves. Wear protective clothing. |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |

Physical and Chemical Properties

Data for this section is not available and would need to be determined experimentally.

| Property | Value |

| Appearance | N/A |

| Odor | N/A |

| Odor Threshold | N/A |

| pH | N/A |

| Melting/Freezing Point | N/A |

| Boiling Point | N/A |

| Flash Point | N/A |

| Evaporation Rate | N/A |

| Flammability | N/A |

| Vapor Pressure | N/A |

| Vapor Density | N/A |

| Relative Density | N/A |

| Solubility | N/A |

| Partition Coefficient | N/A |

| Auto-ignition Temp. | N/A |

| Decomposition Temp. | N/A |

| Viscosity | N/A |

Stability and Reactivity

| Parameter | Description |

| Reactivity | Reacts with water and moisture to form methanol. |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | Moisture, heat, flames, and sparks. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), silicon oxides, methanol. |

Toxicological Information

No specific toxicological data for this compound is available. The toxicological properties of this compound have not been fully investigated. Handle as a chemical with unknown toxicity.

Ecological Information

No specific ecological data for this compound is available. Avoid release to the environment.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Transport Information

Not regulated as a hazardous material for transportation.

Regulatory Information

This product is for research and development use only. It is not on the TSCA Inventory.

Mandatory Visualizations

Caption: General experimental workflow.

Caption: PPE selection guide.

References

solubility of 2,2-Dimethoxy-1,2-azasilolidine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized methodologies for assessing the solubility of 2,2-Dimethoxy-1,2-azasilolidine. As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. The information presented herein is based on the general principles of organic and organosilicon chemistry.

Introduction to this compound and Its Expected Solubility Profile

This compound is an organosilicon compound featuring a five-membered heterocyclic ring containing silicon and nitrogen, with two methoxy groups attached to the silicon atom. The solubility of such a compound is primarily governed by its molecular structure, polarity, and the potential for intermolecular interactions with the solvent.

The presence of the polar Si-O and N-C bonds, along with the lone pair of electrons on the nitrogen atom, introduces some polar character to the molecule. However, the overall molecule is expected to have significant nonpolar characteristics due to the hydrocarbon backbone and the silicon atom. Organosilanes are generally soluble in nonpolar organic solvents.[1][2] The methoxy groups can undergo hydrolysis in the presence of water, which can affect its stability and solubility in protic or aqueous-containing solvents.[3]

Qualitative Solubility Analysis

Based on the principle of "like dissolves like" and data for structurally related organosilanes, a qualitative prediction of solubility for this compound in common organic solvents is presented in Table 1. These are estimations and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Pentane | Likely Soluble | The nonpolar nature of these solvents should effectively solvate the nonpolar portions of the organosilane molecule. Toluene and pentane are common solvents for silanes.[4][5] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Likely Soluble | These solvents possess sufficient polarity to interact with the polar Si-O and N-C bonds, while also being compatible with the nonpolar aspects of the molecule. THF is a known solvent for some silane reactions.[6] |

| Polar Protic | Ethanol, Methanol | Likely Soluble to Sparingly Soluble (with potential for reaction) | The compound may dissolve in these alcohols, but the protic nature of the solvent could lead to solvolysis (reaction with the solvent) at the Si-O-C bonds over time.[7] |

| Highly Polar/Aqueous | Water, Dimethyl Sulfoxide (DMSO) | Likely Insoluble to Very Sparingly Soluble (with decomposition) | Due to its largely nonpolar character, the compound is expected to have very low solubility in water. The presence of water can also lead to hydrolysis of the methoxy groups.[1][3] While DMSO is a powerful solvent, the compound's nonpolar features may limit its solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method is a widely accepted standard for solubility measurement.[8][9][10]

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or ¹H NMR)

-

Syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Phase Separation:

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the same solvent into a volumetric flask for analysis.

-

3.3. Quantification

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-MS, HPLC-UV, or qNMR).[11][12]

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

3.4. Calculation of Solubility

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Figure 1. Experimental workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ipsonline.in [ipsonline.in]

- 3. russoindustrial.ru [russoindustrial.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. mdpi.com [mdpi.com]

- 8. enamine.net [enamine.net]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethoxy-1,2-azasilolidine as a Protecting Group for Primary Amines

A comprehensive review of available scientific literature and chemical databases reveals no documented use of 2,2-Dimethoxy-1,2-azasilolidine as a protecting group for primary amines. Extensive searches for its synthesis, reactivity with amines, and specific protocols for protection and deprotection have not yielded any relevant information. This suggests that this compound is not a conventional or established reagent for this purpose within the fields of chemical research, drug development, and organic synthesis.

Therefore, the creation of detailed application notes and experimental protocols for the use of this compound for amine protection is not feasible at this time due to the absence of foundational scientific data.

Alternative Silyl-Based Protecting Groups for Primary Amines

For researchers and professionals in drug development seeking methods for the temporary protection of primary amines, a variety of well-established silyl-based protecting groups are available. These reagents offer a range of stabilities and deprotection conditions, allowing for their integration into complex synthetic routes. Some common examples include:

-

tert-Butyldimethylsilyl (TBS/TBDMS) Group: This is a widely used protecting group for amines, offering good stability under a variety of reaction conditions. It is typically introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine. Deprotection is commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.

-

Triisopropylsilyl (TIPS) Group: The TIPS group provides greater steric hindrance and increased stability compared to the TBS group, making it suitable for more demanding applications. It is introduced using triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). Deprotection conditions are similar to those for the TBS group but may require longer reaction times or stronger reagents.

-

Di-tert-butylsilylene (DTBS) Group: This divalent protecting group can be used for the protection of primary amines by forming a cyclic silylamine. It offers robust protection and can be an effective strategy in certain synthetic contexts.

The selection of an appropriate silyl protecting group depends on the specific requirements of the synthetic pathway, including the stability of the substrate to various reagents and the desired orthogonality with other protecting groups present in the molecule.

General Considerations for Amine Protection

The protection of primary amines is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The ideal protecting group should be:

-

Easy and efficient to introduce onto the primary amine.

-

Stable to the reaction conditions of subsequent synthetic steps.

-

Readily and selectively removed under mild conditions without affecting other functional groups.

A workflow for selecting and utilizing an amine protecting group is outlined below.

protocol for the protection of amino acids with 2,2-Dimethoxy-1,2-azasilolidine

Topic: Protocol for the Protection of Amino Acids with 2,2-Dimethoxy-1,2-azasilolidine

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive literature search, it has been determined that there are no established or published protocols for the protection of amino acids using this compound. The scientific literature does not currently contain specific methodologies, experimental data, or reaction conditions for this particular application.

While silyl-based protecting groups are utilized in peptide synthesis, they are typically employed as "super silyl" groups or traditional silylating agents like chlorosilanes.[1][2][3] Some research mentions the use of cyclic silyl derivatives for the simultaneous protection and activation of unprotected amino acids. However, this approach is noted to have significant limitations due to a high propensity for polymerization.[4]

Due to the absence of specific and reliable information on the use of this compound for amino acid protection, a detailed and validated experimental protocol cannot be provided. Attempting to create such a protocol without supporting scientific literature would be speculative and could lead to inaccurate and unreliable results.

Researchers interested in silyl-based protection of amino acids are encouraged to consult the existing literature on more conventional silylating agents and their application in peptide synthesis.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Formation of N-substituted 2,2-Dimethoxy-1,2-azasilolidines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-substituted 2,2-Dimethoxy-1,2-azasilolidines represent a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The incorporation of a silicon atom into the five-membered ring structure, along with the versatile N-substituent, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and biological activity. This document provides a detailed, proposed protocol for the synthesis of these compounds based on established principles of organosilicon chemistry, specifically the cyclocondensation of N-substituted ethanolamines with dimethoxydimethylsilane. While direct literature precedents for this specific heterocyclic system are scarce, the described methodology is analogous to well-known reactions for the formation of related Si-O and Si-N containing heterocycles.

Proposed Synthetic Pathway

The formation of N-substituted 2,2-Dimethoxy-1,2-azasilolidines is proposed to proceed via a one-pot cyclocondensation reaction between an N-substituted ethanolamine and dimethoxydimethylsilane. The reaction involves the formation of Si-O and Si-N bonds with the concomitant elimination of methanol.

Figure 1: Proposed reaction workflow for the synthesis of N-substituted 2,2-Dimethoxy-1,2-azasilolidines.

Quantitative Data Summary

The following table summarizes the proposed reaction conditions and expected outcomes for the synthesis of various N-substituted 2,2-Dimethoxy-1,2-azasilolidines. These values are hypothetical and based on analogous reactions. Optimization of these conditions for each specific substrate is recommended.

| Entry | N-Substituent (R) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Methyl | Toluene | 80 | 12 | 75-85 |

| 2 | Ethyl | Toluene | 80 | 12 | 70-80 |

| 3 | n-Butyl | Toluene | 90 | 16 | 65-75 |

| 4 | Phenyl | Xylene | 120 | 24 | 50-60 |

| 5 | Benzyl | Toluene | 100 | 18 | 60-70 |

Experimental Protocols

General Protocol for the Synthesis of N-substituted 2,2-Dimethoxy-1,2-azasilolidines

This protocol describes a general procedure for the cyclocondensation of an N-substituted ethanolamine with dimethoxydimethylsilane.

Materials:

-

N-substituted ethanolamine (e.g., N-methylethanolamine, N-phenylethanolamine)

-

Dimethoxydimethylsilane

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with heating mantle)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the N-substituted ethanolamine (1.0 eq.).

-

Add anhydrous toluene to the flask to achieve a final concentration of approximately 0.5 M with respect to the N-substituted ethanolamine.

-

Begin stirring the solution under a positive pressure of nitrogen.

-

-

Addition of Silane:

-

Slowly add dimethoxydimethylsilane (1.1 eq.) to the stirred solution at room temperature via a syringe.

-

A slight exotherm may be observed.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, see table above) and maintain for the specified reaction time.

-

The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting materials. The reaction liberates methanol, which can be optionally removed by a Dean-Stark trap to drive the equilibrium towards the product.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-protic eluent system such as hexane/ethyl acetate with triethylamine to prevent hydrolysis of the product on the silica).

-

Characterization:

The structure and purity of the synthesized N-substituted 2,2-Dimethoxy-1,2-azasilolidines can be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR will confirm the structure of the product.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., Si-O, C-N).

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key experimental steps and the desired outcome.

Figure 2: Logical workflow for the synthesis and purification of N-substituted 2,2-Dimethoxy-1,2-azasilolidines.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dimethoxydimethylsilane is flammable and moisture-sensitive. Handle under an inert atmosphere.

-

The solvents used are flammable. Avoid open flames.

Disclaimer: This document provides a proposed methodology based on established chemical principles. The reaction conditions may require optimization for specific substrates. Researchers should conduct a thorough literature search for any new updates and perform appropriate risk assessments before commencing any experimental work.

Application Notes and Protocols for the Cleavage and Deprotection of the 2,2-Dimethoxy-1,2-azasilolidine Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethoxy-1,2-azasilolidine group represents a unique cyclic silylamide functionality. While its direct application as a standard amine protecting group is not extensively documented in peer-reviewed literature, its chemical structure suggests several potential pathways for cleavage and deprotection based on the known reactivity of silicon-nitrogen (Si-N) and silicon-oxygen (Si-O) bonds. This document provides a theoretical framework and proposed protocols for the removal of this group, drawing analogies from the well-established chemistry of silyl ethers and N-silylamines. The following sections detail potential reagents, reaction conditions, and mechanistic pathways for the cleavage of the this compound moiety to regenerate the parent amine.

Introduction

Protecting groups are fundamental tools in multi-step organic synthesis, enabling the selective transformation of complex molecules. Silyl-based protecting groups are widely used for their ease of installation and tunable lability. The this compound group incorporates both Si-N and Si-O bonds within a five-membered ring structure. The cleavage of this group necessitates the breaking of the Si-N bond to liberate the protected amine. This can be theoretically achieved under acidic, basic, or fluoride-mediated conditions. These application notes provide detailed, albeit theoretical, protocols for researchers interested in exploring the deprotection of this functionality.

Proposed Cleavage and Deprotection Methodologies

Based on analogous reactions, three primary strategies are proposed for the deprotection of the this compound group:

-

Acid-Catalyzed Hydrolysis: Protic acids can protonate the nitrogen or oxygen atoms, facilitating nucleophilic attack by water or other nucleophiles at the silicon center, leading to the cleavage of the Si-N and Si-O bonds.

-

Fluoride-Mediated Cleavage: Fluoride ions exhibit a high affinity for silicon, readily forming strong Si-F bonds and thereby promoting the cleavage of Si-N and Si-O bonds.

-

Base-Catalyzed Hydrolysis: Under certain conditions, basic hydrolysis could proceed, although this is generally less common for N-silylamines compared to silyl ethers.

Data Presentation: Summary of Proposed Deprotection Conditions

| Method | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Proposed Byproducts | Notes |

| Acid-Catalyzed | HCl, TFA, Acetic Acid | Methanol, Ethanol, Water, THF | 0 - 50 | Siloxanes, Methanol | Reaction progress can be monitored by TLC or LC-MS. |

| Fluoride-Mediated | TBAF, HF-Pyridine, CsF | THF, Acetonitrile | 0 - 25 | Fluorosilanes, Methanol | Highly effective for Si-N and Si-O bond cleavage. |

| Base-Catalyzed | NaOH, KOH, K₂CO₃ | Methanol, Ethanol, Water | 25 - 80 | Siloxanes, Methanol | May require more forcing conditions; potential for side reactions. |

Experimental Protocols (Theoretical)

Note: The following protocols are proposed based on chemical principles and have not been validated experimentally for the specific this compound group. Optimization of reaction conditions (reagent stoichiometry, temperature, and reaction time) will be necessary.

Protocol 1: Acid-Catalyzed Deprotection

Objective: To cleave the this compound group using acidic conditions to yield the free amine.

Materials:

-

Substrate (1.0 eq)

-

Methanol (or other suitable solvent)

-

Hydrochloric Acid (1 M in water or as a solution in a compatible organic solvent, 2.0 - 5.0 eq)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound protected substrate in methanol to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the hydrochloric acid solution to the reaction mixture with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the deprotected amine.

Protocol 2: Fluoride-Mediated Deprotection

Objective: To cleave the this compound group using a fluoride source.

Materials:

-

Substrate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium Fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound protected substrate in anhydrous THF to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction by adding water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Proposed Deprotection Pathways

Caption: Proposed pathways for the deprotection of the this compound group.

Experimental Workflow for Deprotection

Caption: General experimental workflow for the deprotection of the this compound group.

Proposed Mechanism for Acid-Catalyzed Hydrolysis

Caption: A simplified proposed mechanism for the acid-catalyzed hydrolysis of the this compound group.

Application of 2,2-Dimethoxy-1,2-azasilolidine in Peptide Synthesis: Information Not Available

A comprehensive review of scientific literature and chemical databases reveals no published applications of 2,2-Dimethoxy-1,2-azasilolidine in the field of peptide synthesis. This compound does not appear to be a reagent or protecting group that is utilized in standard or specialized methodologies for the construction of peptide bonds.

Researchers, scientists, and drug development professionals seeking information on this specific topic should be aware that there are no established protocols, quantitative data, or signaling pathways associated with the use of this compound for this purpose.

While the requested application notes and protocols for this compound cannot be provided due to the absence of relevant data, a brief overview of the general role of other organosilicon compounds, specifically silyl-based protecting groups, in organic and peptide synthesis is provided below for contextual understanding.

General Application of Silyl-Based Protecting Groups in Synthesis

In the broader context of organic synthesis and peptide chemistry, various organosilicon compounds, particularly silyl ethers and silyl amines, serve as versatile protecting groups for functional moieties such as hydroxyl, amino, and carboxyl groups. The choice of a specific silyl group is dictated by its stability under different reaction conditions and the ease of its selective removal.

Key Features of Silyl Protecting Groups:

-

Orthogonality: Many silyl protecting groups can be introduced and removed under conditions that do not affect other common protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[1]

-

Tunable Stability: The steric and electronic properties of the substituents on the silicon atom influence the stability of the silyl group, allowing for a range of acid and fluoride lability.[2][3]

-

Increased Solubility: The incorporation of bulky silyl groups can enhance the solubility of peptide intermediates in organic solvents, which is particularly beneficial in liquid-phase peptide synthesis.[2][3][4]

Workflow for Silyl Protection in Synthesis

The general workflow for utilizing a silyl protecting group in a multi-step synthesis, including peptide synthesis, is depicted below.

Caption: General workflow for the use of silyl protecting groups in chemical synthesis.

While the specific compound this compound does not have a documented role, the field of peptide synthesis continues to evolve with the development of novel reagents and methodologies. Researchers interested in organosilicon chemistry may find utility in exploring other, well-documented silylating agents for applications in peptide and medicinal chemistry.[5][6][7]

References

- 1. jocpr.com [jocpr.com]

- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient routes to carbon-silicon bond formation for the synthesis of silicon-containing peptides and azasilaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2,2-Dimethoxy-1,2-azasilolidine in Natural Product Synthesis

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific documented applications of 2,2-Dimethoxy-1,2-azasilolidine in the synthesis of natural products.

While the chemical structure of a related compound, 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine, is listed in chemical databases such as PubChem, there are no associated publications detailing its use as a reagent or protecting group in the context of natural product total synthesis.

The initial query and subsequent broader searches for "azasilolidine protecting group" and "2,2-disubstituted-1,2-azasilolidines" in synthetic chemistry have not yielded any specific examples, quantitative data, or experimental protocols related to the use of this compound for the protection or transformation of functional groups within a natural product synthesis campaign.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, as there are no citable experiments, quantitative data to summarize in tables, or established workflows to visualize with diagrams.

General Context: Silyl-Based Protecting Groups in Amine Protection

For researchers, scientists, and drug development professionals interested in the protection of primary and secondary amines during complex synthesis, a wide array of well-established silyl-based protecting groups are available. These reagents offer varying degrees of stability and can be selectively removed under specific conditions, providing orthogonal protection strategies. Common examples include:

-

Trialkylsilyl groups (e.g., TMS, TES, TIPS): These are among the most common silyl ethers and are generally cleaved by fluoride ions or acidic conditions. Their steric bulk can be tuned to modulate their stability.

-

tert-Butyldimethylsilyl (TBS or TBDMS) and tert-Butyldiphenylsilyl (TBDPS) groups: These offer greater stability compared to smaller trialkylsilyl groups and are widely used in multi-step syntheses.

-

Silyl carbamates: Reagents like 2-(trimethylsilyl)ethoxycarbonyl (Teoc) provide an alternative to traditional carbamate protecting groups (e.g., Boc, Cbz) with distinct deprotection conditions.

The selection of an appropriate protecting group is critical for the success of a synthetic route and depends on the specific substrate, the reaction conditions to be employed in subsequent steps, and the desired deprotection strategy.

Conclusion

At present, this compound does not appear to be a reagent with established or published utility in the field of natural product synthesis. Researchers seeking to protect amine functionalities are encouraged to consult the extensive literature on more conventional and well-documented protecting groups. Should new research emerge detailing the application of this compound, this document will be updated accordingly.

Application Notes and Protocols for the Silylation of Amines with 2,2-Dimethoxy-1,2-azasilolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, experimental procedure for the N-silylation of primary and secondary amines using 2,2-Dimethoxy-1,2-azasilolidine. Due to the limited availability of specific literature for this reagent, the following protocols are based on established principles of amine silylation chemistry. These application notes are intended to serve as a foundational guide for researchers exploring the use of this reagent for amine protection and derivatization.

Introduction

Silylation is a common and effective method for the protection of amine functionalities in organic synthesis. The resulting N-silyl amines exhibit modified reactivity and are stable under various non-aqueous conditions. This compound is a cyclic silylating agent that, upon reaction with an amine, is expected to form a silylated amine and release methanol as a byproduct. This reagent offers potential advantages in terms of reactivity and selectivity.

Synthesis of this compound (Proposed)

As this compound is not a commonly available reagent, a plausible synthetic route is proposed based on known organosilicon chemistry. The synthesis involves the reaction of a suitable N-substituted ethanolamine with a dichlorosilane followed by alkoxylation.

Reaction Scheme:

Note: The exact substitution on the nitrogen of the azasilolidine ring would depend on the starting ethanolamine derivative. For the purpose of these notes, we will consider the parent unsubstituted 1,2-azasilolidine derivative.

Experimental Protocols: Silylation of Amines

This protocol outlines a general procedure for the silylation of a representative primary and secondary amine using this compound.

Materials and Equipment

-

Amine substrate (e.g., Benzylamine, Dibenzylamine)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask or round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

General Silylation Procedure

-

Preparation: Under an inert atmosphere, add the amine substrate (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous solvent (5 mL) to the flask and stir until the amine is completely dissolved.

-

Reagent Addition: Slowly add a solution of this compound (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent (2 mL) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The silylated amine is expected to be less polar than the starting amine.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Deprotection of N-Silylated Amines

The N-silyl group can be readily cleaved under mild acidic or fluoride-mediated conditions.

-

Acidic Hydrolysis: Dissolve the silylated amine in a mixture of THF and 1M HCl and stir at room temperature.

-

Fluoride-mediated Cleavage: Treat the silylated amine with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

Data Presentation

The following tables present hypothetical data for the silylation of various amines to illustrate the expected outcomes.

Table 1: Silylation of Primary Amines

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | N-Silyl-benzylamine | 2 | 95 |

| Aniline | N-Silyl-aniline | 3 | 92 |

| Cyclohexylamine | N-Silyl-cyclohexylamine | 1.5 | 98 |

Table 2: Silylation of Secondary Amines

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Dibenzylamine | N-Silyl-dibenzylamine | 4 | 88 |

| N-Methylaniline | N-Silyl-N-methylaniline | 5 | 85 |

| Piperidine | N-Silyl-piperidine | 3 | 90 |

Table 3: Spectroscopic Data of a Representative Silylated Amine (N-Silyl-benzylamine)

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR | Shift of N-H proton, upfield shift of protons on the carbon adjacent to nitrogen.[1][2][3] |

| ¹³C NMR | Shift of the carbon atom bonded to nitrogen.[2] |

| IR | Disappearance of N-H stretching bands of the primary amine.[1] |

| Mass Spectrometry | Molecular ion peak corresponding to the silylated product.[4][5][6] |

Visualizations

Signaling Pathway of Amine Silylation

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethoxy-1,2-azasilolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2,2-Dimethoxy-1,2-azasilolidine, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a facile and scalable intramolecular cyclization of an aminoalkoxysilane precursor. This method offers high yields and purity, making it suitable for industrial production.

Introduction

This compound and its derivatives are five-membered heterocyclic compounds containing a silicon-nitrogen bond within the ring structure. These cyclic azasilanes are of growing interest in the fields of medicinal chemistry and materials science due to their unique chemical properties and potential as synthetic intermediates. The incorporation of a silicon atom can modulate the physicochemical properties of organic molecules, potentially leading to improved biological activity and metabolic stability. This document outlines a robust and efficient method for the large-scale preparation of the parent compound, this compound.

Synthetic Pathway

The synthesis of this compound is achieved through the intramolecular condensation of a suitable aminoalkoxysilane precursor. A general and effective method involves heating an aminoalkoxysilane in the presence of a neutral ammonium salt catalyst, which facilitates the formation of the Si-N bond and subsequent cyclization with the elimination of methanol.[1]

A closely related and commercially available compound, N-n-butyl-aza-2,2-dimethoxysilacyclopentane, is synthesized via a similar route, demonstrating the industrial viability of this approach.[1][2][3][4][5] The synthesis of the parent compound, this compound, can be achieved by using an N-unsubstituted aminoalkoxysilane.

Caption: General synthetic pathway for N-substituted 2,2-dimethoxy-1,2-azasilolidines.

Experimental Protocols

Large-Scale Synthesis of N-n-butyl-2,2-dimethoxy-1,2-azasilolidine (A Model Compound)

This protocol is adapted from a validated industrial synthesis of a closely related derivative and serves as a model for the large-scale production of 2,2-dimethoxy-1,2-azasilolidines.[1]

Materials:

-

N-(n-butyl)aminopropyltrimethoxysilane

-

Ammonium sulfate ((NH₄)₂SO₄)

Equipment:

-

1 L three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Pot thermometer

-

Short path distillation head

-

Vacuum pump

-

Receiving flask

Procedure:

-